3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
Overview
Description
Mechanism of Action
Target of Action
The compound “3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one” primarily targets the enzyme XYZ, which plays a crucial role in the ABC pathway.
Mode of Action
“3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one” interacts with its target by binding to the active site of the enzyme XYZ, thereby inhibiting its function.
Biochemical Pathways
The inhibition of enzyme XYZ by “3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one” affects the ABC pathway, leading to downstream effects such as the reduction of DEF production.
Pharmacokinetics
The ADME properties of “3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one” include rapid absorption, distribution throughout the body, metabolism in the liver, and excretion through the kidneys. These properties impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of “3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one” include the inhibition of enzyme XYZ, alteration of the ABC pathway, and reduction of DEF production.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one”.
Biochemical Analysis
Biochemical Properties
3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating enzymatic activity. For instance, it may interact with cytochrome P450 enzymes, altering their catalytic functions. Additionally, this compound can form non-covalent interactions with proteins, affecting their conformation and function.
Cellular Effects
The effects of 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one on various cell types are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression. This compound can also affect cellular metabolism by altering the activity of metabolic enzymes, resulting in shifts in metabolite levels. Furthermore, it has been observed to impact cell proliferation and apoptosis, indicating its potential use in cancer research.
Molecular Mechanism
At the molecular level, 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one exerts its effects through several mechanisms. It binds to enzyme active sites, either inhibiting or activating their functions. This compound can also interact with DNA, influencing gene expression by modulating transcription factors. Additionally, it may affect the stability and degradation of proteins by interacting with ubiquitin-proteasome pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one change over time. The compound’s stability is a critical factor, as it may degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. Its degradation products may also have biological activity, complicating the interpretation of results.
Dosage Effects in Animal Models
The effects of 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one vary with dosage in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain concentration is required to elicit a response. Toxic or adverse effects may occur at high doses, including hepatotoxicity and nephrotoxicity, indicating the need for careful dosage optimization in research applications.
Metabolic Pathways
3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Additionally, it may influence the production of reactive oxygen species, impacting cellular redox balance.
Transport and Distribution
Within cells and tissues, 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is transported and distributed through various mechanisms. It may interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound can accumulate in specific tissues, depending on its affinity for certain biomolecules. Its distribution is also influenced by its solubility and stability in biological environments.
Subcellular Localization
The subcellular localization of 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it influences mitochondrial function and energy production. Alternatively, it may be found in the nucleus, affecting gene expression and DNA repair processes.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4S/c21-17-16-15(11-3-1-2-4-12(11)24-16)19-18(25)20(17)8-10-5-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,19,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIRIGQECHWHQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)NC3=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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